molecular formula C20H15NO3 B14412539 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 82238-38-8

3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14412539
CAS No.: 82238-38-8
M. Wt: 317.3 g/mol
InChI Key: DPZFNXUVUGDAOI-UHFFFAOYSA-N
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Description

3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that features a furan ring, an oxazole ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of 2-methylfuran with diphenylacetic acid and an appropriate reagent to form the oxazole ring. One common method involves the use of thionyl chloride to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its combination of a furan ring, an oxazole ring, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

82238-38-8

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C20H15NO3/c1-14-17(12-13-23-14)21-18(15-8-4-2-5-9-15)19(24-20(21)22)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

DPZFNXUVUGDAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)N2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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